Echothiophate

Description

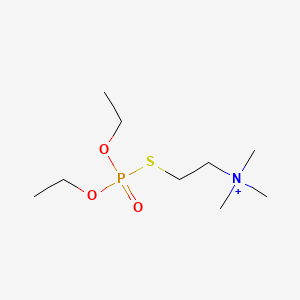

Structure

2D Structure

3D Structure

Properties

Key on ui mechanism of action |

Echothiophate Iodide is a long-acting cholinesterase inhibitor for topical use which enhances the effect of endogenously liberated acetylcholine in iris, ciliary muscle, and other parasympathetically innervated structures of the eye. Echothiophate iodide binds irreversibly to cholinesterase, and is long acting due to the slow rate of hydrolysis by cholinesterase. It causes miosis, increase in facility of outflow of aqueous humor, fall in intraocular pressure, and potentiation of accommodation. |

|---|---|

CAS No. |

6736-03-4 |

Molecular Formula |

C9H23NO3PS+ |

Molecular Weight |

256.33 g/mol |

IUPAC Name |

2-diethoxyphosphorylsulfanylethyl(trimethyl)azanium |

InChI |

InChI=1S/C9H23NO3PS/c1-6-12-14(11,13-7-2)15-9-8-10(3,4)5/h6-9H2,1-5H3/q+1 |

InChI Key |

BJOLKYGKSZKIGU-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(OCC)SCC[N+](C)(C)C |

Canonical SMILES |

CCOP(=O)(OCC)SCC[N+](C)(C)C |

melting_point |

124-124.5 138 °C |

Other CAS No. |

6736-03-4 |

physical_description |

Solid |

solubility |

Soluble 2.97e-01 g/L |

Synonyms |

2-((Diethoxyphosphinyl)thio)-N,N,N,-trimethylethanaminium iodide Echothiophate Iodide Ecothiopate Iodide Ecothiophate Iodide Iodide, Echothiophate Iodide, Ecothiopate Iodide, Ecothiophate Iodide, Phospholine Phospholine Iodide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Irreversible Inhibition of Acetylcholinesterase by Echothiophate Iodide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Echothiophate iodide is a potent organophosphate compound and a long-acting, irreversible inhibitor of acetylcholinesterase (AChE).[1][2] Its mechanism of action involves the formation of a stable, covalent bond with the active site of AChE, leading to the accumulation of the neurotransmitter acetylcholine in cholinergic synapses.[1][3] This guide provides a detailed examination of the molecular mechanisms underlying this irreversible inhibition, including the kinetics of the interaction, the process of "aging," and the experimental methodologies used to study these phenomena.

The Cholinergic Synapse and the Role of Acetylcholinesterase

Normal cholinergic neurotransmission relies on the precise regulation of acetylcholine (ACh) concentrations within the synaptic cleft. Upon neuronal stimulation, ACh is released and binds to postsynaptic receptors, propagating the nerve impulse. The rapid hydrolysis of ACh into choline and acetate by acetylcholinesterase (AChE) terminates the signal, preventing receptor overstimulation.[3]

Acetylcholinesterase Active Site

The active site of AChE is located at the bottom of a deep and narrow gorge and is comprised of two main sites:

-

The Catalytic Site: This site contains the catalytic triad of amino acids, which in humans are Serine 203, Histidine 447, and Glutamate 334. This triad is responsible for the hydrolysis of acetylcholine.

-

The Peripheral Anionic Site (PAS): Located at the entrance of the gorge, the PAS is involved in the initial binding and guidance of the substrate towards the catalytic site.

Mechanism of Irreversible Inhibition by this compound Iodide

This compound iodide, as an organophosphate, acts as a "suicide substrate" for AChE. The inhibition process can be described in two main steps: phosphorylation and aging.

Phosphorylation of the AChE Active Site

The primary mechanism of inhibition is the phosphorylation of the serine residue within the catalytic triad of AChE. The phosphate group of this compound iodide covalently binds to the hydroxyl group of the active site serine.[2] This forms a highly stable and long-lasting phosphorylated enzyme complex that is resistant to hydrolysis, rendering the enzyme inactive.[1][3] The prolonged inactivation of AChE leads to an accumulation of acetylcholine at cholinergic synapses, resulting in enhanced parasympathetic responses.[3]

The "Aging" Phenomenon

Quantitative Data

The following table summarizes the available quantitative data related to the interaction of this compound with cholinesterases. It is important to note the distinction between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

| Parameter | Value | Enzyme | Species | Reference |

| Inhibition Constant (Ki) | Not Reported in a Searchable Format | AChE | - | - |

| Phosphorylation Rate (k_inact) | Not Reported in a Searchable Format | AChE | - | - |

| Aging Half-life | 7.2 ± 0.7 hours | BChE | Human | [6] |

| Aging Half-life | Not Reported in a Searchable Format | AChE | - | - |

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE activity and the inhibitory potential of compounds.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of TNB formation is directly proportional to AChE activity.

Materials:

-

Acetylcholinesterase (e.g., from electric eel or human erythrocytes)

-

This compound iodide

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of this compound iodide in a suitable solvent (e.g., buffer or DMSO).

-

Prepare a solution of DTNB in phosphate buffer.

-

Prepare a fresh solution of ATCI in deionized water immediately before use.

-

-

Assay Setup:

-

In a 96-well plate, add the phosphate buffer, AChE solution, and varying concentrations of this compound iodide to the appropriate wells. Include control wells with no inhibitor.

-

Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Add the DTNB solution to all wells.

-

Initiate the enzymatic reaction by adding the ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm in kinetic mode, taking readings at regular intervals.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each well.

-

Determine the percentage of inhibition for each concentration of this compound iodide.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Mass Spectrometry for the Analysis of Inhibited Acetylcholinesterase

Mass spectrometry is a powerful tool for characterizing the covalent modification of AChE by this compound and for studying the aging process.

Principle: By analyzing the mass of the intact protein or its peptide fragments, it is possible to identify the exact site of phosphorylation and to observe the mass shift associated with the loss of an alkyl group during aging.

General Workflow:

-

Inhibition and Aging:

-

Incubate purified AChE with this compound iodide for a sufficient time to achieve inhibition.

-

To study aging, the inhibited enzyme is incubated for various time points.

-

-

Proteolytic Digestion:

-

The inhibited and aged AChE samples are denatured, reduced, and alkylated.

-

The protein is then digested into smaller peptides using a protease such as trypsin.

-

-

Mass Spectrometric Analysis:

-

The resulting peptide mixture is analyzed by a mass spectrometer (e.g., MALDI-TOF or LC-MS/MS).

-

-

Data Analysis:

-

The mass spectra are analyzed to identify the peptide containing the active site serine.

-

A mass increase corresponding to the addition of the diethyl phosphate group from this compound confirms phosphorylation.

-

A subsequent mass decrease corresponding to the loss of an ethyl group from the phosphorylated peptide indicates aging.

-

Mandatory Visualizations

Caption: Cholinergic signaling pathway at the synapse.

Caption: Mechanism of AChE inhibition by this compound.

Caption: Experimental workflow for AChE inhibition assay.

References

- 1. This compound | C9H23NO3PS+ | CID 10548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound Iodide? [synapse.patsnap.com]

- 4. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How long is the window before ageing of acetylcholinesterase after organophosphate poisoning? – PharmaNUS [blog.nus.edu.sg]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Echothiophate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echothiophate, a potent organophosphate-based irreversible acetylcholinesterase inhibitor, has long been a subject of significant interest in pharmacology and medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, with a particular focus on its iodide salt, which is the pharmaceutically utilized form. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its key physicochemical properties. Furthermore, this document elucidates the mechanism of action of this compound through a detailed signaling pathway diagram, offering valuable insights for researchers and professionals engaged in drug development and neuroscience.

Introduction

This compound is a parasympathomimetic agent that functions as an irreversible inhibitor of the enzyme acetylcholinesterase (AChE).[1][2] By inhibiting AChE, this compound leads to an accumulation of acetylcholine at cholinergic synapses, thereby potentiating its effects.[3] This mechanism of action has rendered this compound, particularly as its iodide salt, a valuable therapeutic agent in the management of glaucoma and certain types of strabismus.[2][4] Its long duration of action, a consequence of the slow hydrolysis of the enzyme-inhibitor complex, distinguishes it from many other miotic agents.[3]

This guide aims to provide a detailed technical resource for scientists and researchers, covering the synthetic route to this compound Iodide, its fundamental chemical and physical properties, and a molecular-level understanding of its interaction with its biological target.

Synthesis of this compound Iodide

The synthesis of this compound Iodide is a two-step process that involves the formation of a key intermediate, S-(2-(dimethylamino)ethyl) O,O-diethyl phosphorothioate, followed by its quaternization with methyl iodide.

Synthesis Workflow

Caption: Synthesis workflow for this compound Iodide.

Experimental Protocols

Step 1: Synthesis of S-(2-(dimethylamino)ethyl) O,O-diethyl phosphorothioate

This step involves the coupling of O,O-diethyl phosphorochloridothioate with 2-(dimethylamino)ethanethiol.

-

Materials:

-

O,O-diethyl phosphorochloridothioate

-

2-(dimethylamino)ethanethiol

-

Anhydrous toluene

-

Base (e.g., an alkali metal alkoxide)

-

Inert gas (e.g., Nitrogen or Argon)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-(dimethylamino)ethanethiol and a suitable base in anhydrous toluene.

-

Cool the reaction mixture in an ice bath.

-

Slowly add O,O-diethyl phosphorochloridothioate dropwise to the cooled solution while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction mixture is typically washed with water to remove any inorganic salts.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude S-(2-(dimethylamino)ethyl) O,O-diethyl phosphorothioate.

-

Step 2: Synthesis of this compound Iodide

This final step involves the quaternization of the amine group of the intermediate with methyl iodide.

-

Materials:

-

S-(2-(dimethylamino)ethyl) O,O-diethyl phosphorothioate (from Step 1)

-

Methyl Iodide

-

Acetonitrile

-

-

Procedure:

-

Dissolve the crude S-(2-(dimethylamino)ethyl) O,O-diethyl phosphorothioate in acetonitrile in a clean, dry reaction flask.

-

Cool the solution to between 0-10°C.

-

Add methyl iodide dropwise to the solution, ensuring the temperature remains below 10°C.[5]

-

After the addition, allow the mixture to slowly warm to room temperature and continue stirring for approximately 14 hours.[5]

-

The product, this compound Iodide, will precipitate out of the solution.

-

Collect the precipitate by filtration and wash it with cold acetonitrile.[5]

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of a C1-C3 alcohol and an ester solvent.[5]

-

Chemical and Physical Properties

The chemical and physical properties of this compound and its iodide salt are summarized in the table below.

| Property | This compound (Cation)[2] | This compound Iodide[3] |

| Molecular Formula | C9H23NO3PS+ | C9H23INO3PS |

| Molecular Weight | 256.33 g/mol | 383.23 g/mol |

| Appearance | - | White, crystalline, hygroscopic solid with a slight mercaptan-like odor.[4] |

| Melting Point | - | 106-114 °C (capillary method)[6] |

| Solubility | - | Water-soluble.[4] Slightly soluble in DMSO and Methanol. |

| Topological Polar Surface Area | 60.8 Ų | 60.8 Ų |

Mechanism of Action: Acetylcholinesterase Inhibition

This compound is a potent, long-acting, and irreversible inhibitor of acetylcholinesterase (AChE).[2][3]

Signaling Pathway

References

- 1. This compound Iodide | C9H23INO3PS | CID 10547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C9H23NO3PS+ | CID 10548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Phosphorothioic acid, S-(2-(dimethylamino)ethyl) O,O-diethyl ester, ethanedioate (1:1) | C10H22NO7PS | CID 68052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US9708352B2 - this compound iodide process - Google Patents [patents.google.com]

Echothiophate as a Probe for Cholinergic Neurotransmission: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echothiophate is a long-acting, irreversible acetylcholinesterase (AChE) inhibitor belonging to the organophosphate class of compounds.[1][2] By covalently binding to the serine residue in the active site of AChE, this compound leads to the accumulation of acetylcholine (ACh) in the synaptic cleft, thereby potentiating cholinergic neurotransmission.[1][3] This potent and prolonged action makes this compound a valuable tool for researchers studying the cholinergic system.[2]

This technical guide provides an in-depth overview of this compound's use as a research probe. It covers its mechanism of action, detailed experimental protocols for its application, and a summary of key quantitative data. This document is intended to serve as a comprehensive resource for scientists and researchers in the fields of neuroscience, pharmacology, and drug development who are interested in utilizing this compound to investigate cholinergic neurotransmission.

Mechanism of Action

This compound is a parasympathomimetic agent that functions by irreversibly inhibiting the enzyme acetylcholinesterase (AChE).[1][4] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid, a process that terminates cholinergic signaling at the synapse.[3]

The mechanism of inhibition involves the covalent phosphorylation of a serine hydroxyl group within the active site of the AChE enzyme.[1] This forms a stable, phosphorylated enzyme that is functionally inactive. The regeneration of the active enzyme is extremely slow, leading to a prolonged duration of action that can last for a week or more.[1] This irreversible inhibition results in an accumulation of acetylcholine at cholinergic synapses, leading to enhanced stimulation of both muscarinic and nicotinic receptors.[3]

Beyond its primary action on AChE, research suggests that this compound may also have direct effects on certain subtypes of muscarinic receptors, further modulating cholinergic signaling.

Data Presentation

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 2-(Diethoxyphosphorylsulfanyl)ethyl-N,N,N-trimethylazanium iodide | [1] |

| Molecular Formula | C9H23INO3PS | [1] |

| Molar Mass | 383.23 g·mol−1 | [1] |

| CAS Number | 513-10-0 | [5] |

| Appearance | Solid | [6] |

| Solubility | Soluble in water | [6] |

| LogP | -2.25 | [6] |

Pharmacokinetic and Pharmacodynamic Properties

| Parameter | Value | Species | Reference |

| Onset of Miosis | 10-30 minutes | Humans | [7] |

| Peak IOP Reduction | 24 hours | Humans | [8] |

| Duration of Miosis | 1-4 weeks | Humans | [7] |

| Duration of IOP Reduction | Days to weeks | Humans | [8] |

Inhibitory Potency

| Enzyme | IC50/Ki | Species | Reference |

| Acetylcholinesterase (AChE) | Data not consistently available in public literature | Multiple | [4] |

| Butyrylcholinesterase (BChE) | Potent inhibitor | Human | [9] |

Note: While this compound is widely recognized as a potent irreversible inhibitor of both AChE and BChE, specific IC50 or Ki values are not consistently reported across publicly available literature. Its potency is often described in terms of the duration of its effect.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a method to determine the inhibitory potential of this compound on AChE activity using the colorimetric Ellman's assay.

Materials:

-

This compound iodide

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Acetylthiocholine iodide (ATCI)

-

0.1 M Sodium phosphate buffer, pH 8.0

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DTNB (e.g., 10 mM) in the phosphate buffer.

-

Prepare a fresh stock solution of ATCI (e.g., 14 mM) in deionized water.

-

Prepare a stock solution of AChE in phosphate buffer. The optimal concentration should be determined empirically.

-

Prepare a series of dilutions of this compound iodide in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

140 µL of 0.1 M Phosphate Buffer (pH 8.0)

-

10 µL of the this compound solution at various concentrations (or buffer for control).

-

10 µL of AChE solution.

-

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.[8]

-

Reaction Initiation:

-

Add 10 µL of 10 mM DTNB solution to each well.

-

Start the enzymatic reaction by adding 10 µL of 14 mM ATCI solution to each well.

-

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 5-10 minutes.[8]

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the % inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

In Vivo Microdialysis for Acetylcholine Measurement

This protocol provides a general framework for measuring extracellular acetylcholine levels in the brain of a freely moving rat following the administration of this compound.

Materials:

-

This compound iodide

-

Male Wistar or Sprague-Dawley rats (250-350 g)

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannula

-

Artificial cerebrospinal fluid (aCSF)

-

Microinfusion pump and fraction collector

-

HPLC with electrochemical detection (HPLC-ECD) system

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Perform a midline incision on the scalp to expose the skull.

-

Drill a small hole at the coordinates for the brain region of interest (e.g., hippocampus or striatum).

-

Implant the guide cannula and secure it with dental cement. Allow the animal to recover for at least 48 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Connect the probe to the microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Allow the system to equilibrate for 1-2 hours.

-

Collect baseline dialysate samples every 20-30 minutes for at least one hour.

-

-

This compound Administration:

-

Administer this compound systemically (e.g., via intraperitoneal injection) or locally via reverse dialysis by including it in the aCSF perfusion solution.

-

-

Sample Collection and Analysis:

-

Continue collecting dialysate samples for several hours post-administration.

-

Analyze the dialysate samples for acetylcholine concentration using an HPLC-ECD system.

-

-

Histological Verification: At the end of the experiment, perfuse the animal and verify the correct placement of the microdialysis probe.

Electrophysiological Recording of Cholinergic Synaptic Transmission

This protocol outlines a general approach for studying the effects of this compound on cholinergic synaptic transmission using whole-cell patch-clamp recordings in brain slices.

Materials:

-

This compound iodide

-

Brain slice preparation equipment (vibratome, microscope)

-

Artificial cerebrospinal fluid (aCSF) for slicing and recording

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pulling patch pipettes

-

Internal solution for patch pipettes

Procedure:

-

Brain Slice Preparation:

-

Anesthetize and decapitate a rodent.

-

Rapidly remove the brain and place it in ice-cold, oxygenated slicing aCSF.

-

Cut coronal or sagittal slices (e.g., 300 µm thick) of the brain region of interest using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least one hour.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated recording aCSF.

-

Visualize neurons using a microscope with DIC optics.

-

Obtain whole-cell patch-clamp recordings from neurons in the region of interest.

-

-

This compound Application:

-

After establishing a stable baseline recording of synaptic activity (e.g., spontaneous or evoked postsynaptic currents), bath-apply this compound at a known concentration.

-

-

Data Acquisition and Analysis:

-

Record changes in synaptic transmission parameters such as the frequency and amplitude of spontaneous postsynaptic currents, or the amplitude and kinetics of evoked postsynaptic currents.

-

Analyze the data to determine the effect of this compound on cholinergic neurotransmission.

-

Visualizations

Caption: Mechanism of this compound at the Cholinergic Synapse.

Caption: Cholinergic Signaling Pathway Modulation by this compound.

Caption: General Experimental Workflow Using this compound.

Applications in Research

Elucidating Cholinergic Synaptic Plasticity

By inducing a state of heightened and prolonged cholinergic tone, this compound can be used to study the mechanisms of cholinergic-dependent synaptic plasticity. Researchers can investigate changes in long-term potentiation (LTP) and long-term depression (LTD) in brain regions rich in cholinergic innervation, such as the hippocampus and cortex, following this compound administration.

Animal Models of Cholinergic Hyperfunction and Dysfunction

Systemic or localized administration of this compound can be used to create animal models of cholinergic hyperfunction, which can be valuable for studying the physiological and behavioral consequences of excessive cholinergic signaling. Conversely, the chronic application of this compound can lead to receptor desensitization and downregulation, providing a model for studying cholinergic subsensitivity.[10]

Investigating Learning and Memory

Given the well-established role of the cholinergic system in cognitive processes, this compound can be employed as a pharmacological tool to probe the involvement of acetylcholine in learning and memory. While direct studies are limited, researchers can use this compound to potentiate cholinergic signaling and observe its effects on performance in various behavioral tasks, such as the Morris water maze, passive avoidance, or novel object recognition.

Research in Neurodegenerative Diseases

The cholinergic system is significantly impacted in neurodegenerative disorders such as Alzheimer's disease.[2] this compound can be used in animal models of these diseases to explore the consequences of augmenting cholinergic signaling on disease pathology and cognitive deficits.

Surrogate for Nerve Agent Exposure

As an organophosphate, this compound shares a similar mechanism of action with chemical nerve agents.[11] Consequently, it can be used as a research surrogate to study the pathophysiology of nerve agent exposure and to test the efficacy of potential antidotes and therapeutic interventions in a controlled laboratory setting.

Conclusion

This compound's potent and irreversible inhibition of acetylcholinesterase makes it a powerful and versatile probe for investigating the multifaceted roles of the cholinergic system in health and disease. Its ability to induce a sustained increase in synaptic acetylcholine levels allows researchers to explore the downstream consequences on synaptic plasticity, behavior, and neuropathology. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound as a tool for advancing our understanding of cholinergic neurotransmission. As with any potent pharmacological agent, careful consideration of dosage, administration route, and potential off-target effects is crucial for obtaining robust and interpretable results.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. What is the mechanism of this compound Iodide? [synapse.patsnap.com]

- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Iodide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. This compound | C9H23NO3PS+ | CID 10548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. reference.medscape.com [reference.medscape.com]

- 8. drugs.com [drugs.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Anticholinesterase-induced cholinergic subsensitivity in primate accommodative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Beyond Acetylcholinesterase: An In-depth Technical Guide to the Off-Target Interactions of Echothiophate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echothiophate, an organophosphate cholinesterase inhibitor, has long been utilized for its potent reduction of intraocular pressure in the treatment of glaucoma. Its mechanism of action is primarily attributed to the irreversible inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine and subsequent physiological effects. However, the reactivity of organophosphates extends beyond their primary target. This technical guide provides a comprehensive overview of the known biological targets of this compound beyond acetylcholinesterase, offering insights into its broader pharmacological profile. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the off-target interactions of this compound.

Core Biological Targets Beyond Acetylcholinesterase

The chemical reactivity of this compound's phosphate group makes it susceptible to nucleophilic attack by the serine residues present in the active sites of a broad class of enzymes known as serine hydrolases. While its affinity for acetylcholinesterase is high, this compound has been shown to interact with other critical serine hydrolases, leading to potential off-target effects and drug interactions. The most well-documented of these non-canonical targets are Butyrylcholinesterase (BChE) and Neuropathy Target Esterase (NTE).

Butyrylcholinesterase (BChE)

Butyrylcholinesterase, also known as plasma cholinesterase, is a serine hydrolase found in plasma, liver, and other tissues. Although its physiological role is not fully elucidated, it is known to hydrolyze a variety of choline esters and can play a role in drug metabolism. This compound is a potent inhibitor of human BChE[1]. The inhibition of BChE by this compound is an irreversible process, similar to its action on AChE, involving the formation of a stable covalent bond with the active site serine.

| Target Enzyme | Parameter | Value | Reference |

| G117H mutant human BChE | Km | 0.20 ± 0.03 mM | [2] |

| G117H mutant human BChE | kcat | 5.4 ± 1.6 min-1 | [2] |

It is important to note that these values reflect the enzyme's ability to break down this compound, a characteristic of this specific mutant, rather than the inhibitory potency on the wild-type enzyme. However, another study qualitatively described the time-dependent irreversible inhibition of BChE by 5 x 10-8 M this compound, indicating a rapid inhibition process that resulted in a 50% loss of enzyme activity in under 10 minutes[3].

The most common method for measuring cholinesterase activity and its inhibition is the Ellman's assay. This colorimetric method is based on the hydrolysis of a thiocholine ester substrate by the enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

Materials:

-

0.1 M Sodium Phosphate Buffer (pH 7.4)

-

Butyrylthiocholine iodide (BTCI) solution (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

-

Purified human Butyrylcholinesterase (BChE)

-

This compound iodide solutions of varying concentrations

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Preparation of Reagents: Prepare fresh solutions of BTCI and DTNB in the phosphate buffer.

-

Enzyme and Inhibitor Incubation: In the wells of a microplate, add the phosphate buffer, DTNB solution, and the BChE enzyme solution. To the test wells, add the desired concentrations of this compound. For control wells (100% activity), add the solvent used for this compound.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the BTCI substrate solution to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately begin measuring the change in absorbance at 412 nm over time using a microplate reader. The rate of change in absorbance is proportional to the BChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the control. For irreversible inhibitors, the bimolecular rate constant (ki) can be determined by plotting the pseudo-first-order rate constant (kobs) against the inhibitor concentration.

Experimental Workflow for BChE Inhibition Assay

Caption: Workflow for determining BChE inhibition by this compound.

Neuropathy Target Esterase (NTE)

Neuropathy Target Esterase is a serine hydrolase located in the endoplasmic reticulum of neurons and other cells. Inhibition of NTE by certain organophosphates, followed by an "aging" process of the inhibited enzyme, is associated with organophosphate-induced delayed neuropathy (OPIDN). Given that this compound is an organophosphate, NTE is a potential off-target of significant toxicological interest.

The standard assay for NTE activity measures the hydrolysis of phenyl valerate (PV) in a preparation that has been treated with a non-neuropathic organophosphate (like paraoxon) to inhibit other esterases, and the remaining activity is then assessed for its sensitivity to a known neuropathic organophosphate (like mipafox).

Materials:

-

Tissue homogenate (e.g., from brain or neuroblastoma cells)

-

Tris-HCl buffer (pH 8.0)

-

Paraoxon (non-neuropathic inhibitor)

-

Mipafox (neuropathic inhibitor)

-

This compound iodide solutions of varying concentrations

-

Phenyl valerate (PV) substrate solution

-

Reagents for phenol detection (e.g., 4-aminoantipyrine and potassium ferricyanide for colorimetric detection)

-

Spectrophotometer or microplate reader

Procedure:

-

Tissue Preparation: Homogenize the tissue (e.g., hen brain) in the Tris-HCl buffer.

-

Differential Inhibition: Divide the homogenate into three sets of tubes:

-

Set A (Total PV hydrolyzing activity): Homogenate and buffer.

-

Set B (Paraoxon-resistant activity): Homogenate pre-incubated with paraoxon.

-

Set C (Paraoxon and Mipafox-resistant activity): Homogenate pre-incubated with both paraoxon and mipafox.

-

Test samples: Homogenate pre-incubated with paraoxon and varying concentrations of this compound.

-

-

Pre-incubation: Incubate all tubes at 37°C for a defined period (e.g., 20 minutes).

-

Substrate Hydrolysis: Add the phenyl valerate substrate to all tubes and incubate for another defined period (e.g., 20-40 minutes) at 37°C.

-

Reaction Termination and Color Development: Stop the reaction (e.g., with sodium dodecyl sulfate) and add the colorimetric reagents to detect the amount of phenol produced.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm or 510 nm).

-

Data Analysis:

-

NTE activity is calculated as the difference between the activity in Set B and Set C.

-

The inhibition of NTE by this compound is determined by comparing the activity in the test samples to the NTE activity in the control.

-

IC50 values can be calculated by plotting the percentage of NTE inhibition against the logarithm of the this compound concentration.

-

Signaling Pathway: NTE Inhibition and Potential for OPIDN

Caption: Pathway of NTE inhibition by this compound leading to OPIDN.

Carboxylesterases (CEs)

Carboxylesterases are a family of serine hydrolases primarily found in the liver, intestines, and plasma. They are involved in the metabolism of a wide range of xenobiotics, including many ester-containing drugs. Inhibition of CEs can lead to significant drug-drug interactions. While organophosphates are known to inhibit CEs, specific quantitative data for this compound's interaction with human carboxylesterases (hCE1 and hCE2) are lacking in the readily available literature. However, it is plausible that this compound, being an organophosphate, could inhibit these enzymes. For instance, other organophosphates like chlorpyrifos oxon and paraoxon are potent inhibitors of CEs[5].

Broader Implications: Other Serine Hydrolases

The serine hydrolase superfamily is vast, and it is likely that this compound interacts with other members of this class to varying degrees. Techniques such as activity-based protein profiling (ABPP) using broad-spectrum serine hydrolase probes could be employed to identify novel off-target proteins of this compound in a more unbiased manner. Such studies would provide a more complete picture of its pharmacological and toxicological profile.

Conclusion

While this compound's primary therapeutic effect is mediated through the potent and irreversible inhibition of acetylcholinesterase, its chemical nature as an organophosphate leads to interactions with other serine hydrolases. Butyrylcholinesterase and Neuropathy Target Esterase are two significant off-target proteins with well-established interactions with organophosphates. The inhibition of BChE can alter the metabolism of certain drugs and endogenous compounds, while the inhibition of NTE carries a risk of delayed neurotoxicity. Further research, particularly utilizing modern proteomic techniques, is warranted to fully elucidate the complete off-target profile of this compound. A comprehensive understanding of these interactions is crucial for a complete safety and efficacy assessment and for the development of more selective therapeutic agents in the future.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Human Plasma Butyrylcholinesterase Hydrolyzes Atropine: Kinetic and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Inhibition of Recombinant Human Carboxylesterase 1 and 2 and Monoacylglycerol Lipase by Chlorpyrifos Oxon, Paraoxon and Methyl Paraoxon - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Echothiophate Binding Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mechanism of Action and Signaling Pathway

Echothiophate exerts its effect by disrupting the normal functioning of the cholinergic synapse. In a healthy synapse, acetylcholine (ACh) is released from the presynaptic neuron, diffuses across the synaptic cleft, and binds to postsynaptic receptors, propagating the nerve impulse. Acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes ACh into choline and acetate, terminating the signal.

This compound irreversibly binds to and inactivates AChE, preventing the breakdown of ACh.[1][2][4] This leads to an accumulation of ACh in the synaptic cleft, causing prolonged and excessive stimulation of cholinergic receptors.

Quantitative Binding Kinetics Data

The potency of an irreversible inhibitor like this compound is characterized by its kinetic constants, which describe the rates of binding and inactivation. The key parameters are:

-

KI (Inhibition Constant): Represents the initial reversible binding affinity of the inhibitor to the enzyme. A lower KI indicates a higher affinity.

-

kinact (Inactivation Rate Constant): Represents the maximal rate of covalent bond formation at saturating concentrations of the inhibitor.

-

ki or kinact/KI (Second-Order Rate Constant): Represents the overall efficiency of the inhibitor, combining both binding affinity and reactivity.

| Inhibitor | Enzyme Source | ki (M-1min-1) | KI (μM) | kinact (min-1) | Reference |

| This compound | Various | Not Available | Not Available | Not Available | - |

| Methamidophos | Rat Brain AChE | 6.3 x 106 | - | - | [5] |

| Acephate | Rat Brain AChE | 6.0 x 104 | - | - | [5] |

Note: The absence of specific kinetic data for this compound in publicly accessible databases highlights a gap in the literature and underscores the importance of conducting the experimental protocols outlined below.

Experimental Protocols for In Vitro Characterization

The in vitro characterization of this compound's binding kinetics involves a series of experiments to determine the rate of acetylcholinesterase inhibition.

General Workflow for Kinetic Analysis

The overall workflow for determining the kinetic parameters of an irreversible inhibitor like this compound is as follows:

Acetylcholinesterase Activity Assay (Ellman's Method)

The most common method for measuring AChE activity in vitro is the colorimetric assay developed by Ellman.

-

Principle: Acetylthiocholine (a synthetic substrate) is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color change is directly proportional to the AChE activity.

-

Materials:

-

Purified acetylcholinesterase (e.g., from human erythrocytes or recombinant sources)

-

This compound iodide

-

Acetylthiocholine iodide (ATCh)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

-

Procedure:

-

Prepare stock solutions of AChE, this compound, ATCh, and DTNB in phosphate buffer.

-

In a 96-well plate, add a defined amount of AChE to each well.

-

Add varying concentrations of this compound to the wells and pre-incubate for different time intervals to allow for the time-dependent inhibition to occur.

-

To initiate the reaction, add a solution containing ATCh and DTNB to each well.

-

Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader.

-

Determination of Kinetic Parameters (Kitz and Wilson Method)

For irreversible inhibitors that exhibit a two-step mechanism (initial reversible binding followed by irreversible inactivation), the Kitz and Wilson method can be used to determine kinact and KI.

-

Principle: The observed rate of inactivation (kobs) at a given inhibitor concentration is measured. By plotting kobs against the inhibitor concentration, the kinetic parameters can be determined from the resulting hyperbolic curve.

-

Procedure:

-

Perform the AChE activity assay as described above with a range of this compound concentrations.

-

For each this compound concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The negative slope of this line gives the observed rate constant of inactivation (kobs).

-

Plot the calculated kobs values against the corresponding this compound concentrations.

-

Fit the data to the following equation using non-linear regression analysis:

kobs = (kinact * [I]) / (KI + [I])

Where:

-

kobs is the observed rate of inactivation

-

kinact is the maximal rate of inactivation

-

[I] is the concentration of this compound

-

KI is the inhibition constant

-

-

-

Data Interpretation: The non-linear regression will yield values for kinact and KI. The second-order rate constant (ki or kinact/KI) can then be calculated.

Conclusion

The in vitro characterization of this compound's binding kinetics is essential for a comprehensive understanding of its pharmacological profile. While specific quantitative data for this compound remains elusive in the public domain, the experimental protocols detailed in this guide provide a robust framework for its determination. The application of established methods such as the Ellman assay and Kitz and Wilson analysis will enable researchers to elucidate the key kinetic parameters (kinact and KI) that govern the irreversible inhibition of acetylcholinesterase by this important organophosphate compound. Such data is invaluable for structure-activity relationship studies, the development of potential antidotes, and the overall risk assessment of organophosphate exposure.

References

Structural Analysis of Echothiophate Bound to Cholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural basis of cholinesterase inhibition by the organophosphate compound echothiophate. This compound is an irreversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of cholinergic neurotransmission.[1] Understanding the molecular interactions between this compound and these enzymes is crucial for the development of novel therapeutics and for elucidating mechanisms of toxicity. This document summarizes the available crystallographic data, details the experimental methodologies used for structure determination, and presents the known kinetic parameters of this interaction.

Overview of Cholinesterase Inhibition by this compound

This compound exerts its inhibitory effect through the covalent modification of a catalytically essential serine residue within the active site of cholinesterases.[2] The process involves the formation of a stable phosphate-serine bond, rendering the enzyme inactive.[2] This irreversible inhibition leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors.[3] While clinically used in the past for the treatment of glaucoma, the systemic effects and potential for toxicity highlight the need for a detailed understanding of its mechanism of action at a molecular level.[1]

Structural Analysis of this compound-Butyrylcholinesterase Complexes

To date, the only available crystal structures of an this compound-cholinesterase complex are with human butyrylcholinesterase (hBChE). Research conducted by Nachon et al. (2005) has provided high-resolution insights into both the initial, non-aged covalent adduct and the subsequent "aged" form, where the enzyme-inhibitor complex undergoes a further conformational change that prevents reactivation.

Crystallographic Data

The structural data for this compound-inhibited hBChE are deposited in the Protein Data Bank (PDB).

| PDB ID | Complex Description | Resolution (Å) | R-Value Work | R-Value Free |

| 1XLW | Non-aged this compound-inhibited hBChE | 2.10 | 0.191 | 0.231 |

| 1XLV | Aged this compound-inhibited hBChE | 2.25 | 0.183 | 0.247 |

Data sourced from the RCSB Protein Data Bank.

Key Structural Features of the Non-Aged Complex (1XLW)

In the non-aged structure, the diethylphosphoryl moiety of this compound is covalently bound to the catalytic serine (Ser198). One of the ethoxy groups of the inhibitor is oriented towards the acyl-binding pocket of the enzyme, while the other points towards the entrance of the active site gorge. A critical observation in this structure is the presence of a water molecule positioned to potentially catalyze the aging process.

The "Aging" Phenomenon and the Aged Structure (1XLV)

Organophosphate-inhibited cholinesterases can undergo a process known as "aging," which involves the dealkylation of the phosphoryl adduct. This process renders the inhibited enzyme resistant to reactivation by oxime nucleophiles. The crystal structure of the aged this compound-hBChE complex (1XLV) reveals the loss of one of the ethyl groups from the diethylphosphoryl moiety. This structural change is thought to be facilitated by a nearby histidine residue (His438) and the aforementioned water molecule, leading to a more stable, negatively charged, and non-reactivatable enzyme-inhibitor conjugate.

Structural Analysis of this compound and Acetylcholinesterase

Despite extensive research on the inhibition of acetylcholinesterase by organophosphates, a crystal structure of this compound covalently bound to AChE is not publicly available in the Protein Data Bank as of the last update of this document. The structural understanding of this interaction is therefore largely based on homology modeling and comparison with structures of AChE inhibited by other organophosphates.

Quantitative Analysis of this compound-Cholinesterase Interactions

The inhibitory potency of this compound is quantified by its inhibition constants. While specific IC50 values for human cholinesterases are not consistently reported across the literature, the bimolecular rate constant provides a measure of the rate of covalent modification.

| Enzyme | Species | Kinetic Parameter | Value | Reference |

| Butyrylcholinesterase (BChE) | Human | Bimolecular Rate Constant (k_i) | 7.7 x 10^4 M⁻¹min⁻¹ | Masson et al. (as cited in a 2018 study)[4] |

| Acetylcholinesterase (AChE) | Human | IC50 | Not available in reviewed literature | - |

| Butyrylcholinesterase (BChE) | Human | IC50 | Not available in reviewed literature | - |

| Acetylcholinesterase (AChE) | Human | Bimolecular Rate Constant (k_i) | Not available in reviewed literature | - |

Experimental Protocols

The following methodologies are based on the work of Nachon et al. (2005) for the determination of the crystal structures of this compound-inhibited hBChE.

Protein Expression and Purification

Recombinant human butyrylcholinesterase was expressed in a suitable expression system (e.g., mammalian or insect cells) and purified to homogeneity using a combination of chromatographic techniques, such as affinity and size-exclusion chromatography.

Crystallization

Crystals of hBChE were grown using the hanging-drop vapor diffusion method. A typical crystallization condition involves mixing the purified protein solution with a reservoir solution containing a precipitant (e.g., polyethylene glycol) and a buffer at a specific pH.

Formation of the this compound-hBChE Complex

To obtain the non-aged complex, pre-grown crystals of hBChE were soaked in a solution containing this compound iodide for a short duration to allow for the covalent modification of the active site serine. For the aged complex, the inhibited enzyme was incubated for a longer period to allow for the dealkylation of the phosphoryl adduct to occur prior to or after crystallization.

X-ray Diffraction Data Collection and Structure Determination

Crystals were cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron radiation source. The collected diffraction data were then processed, and the structure was solved using molecular replacement, with an existing cholinesterase structure as a search model. The final model was refined using crystallographic refinement software.

Visualizations

Experimental Workflow for Structure Determination

Caption: Workflow for determining the crystal structure of this compound-inhibited hBChE.

Mechanism of Irreversible Inhibition and Aging

Caption: Simplified pathway of irreversible inhibition and aging of cholinesterase by this compound.

References

- 1. This compound Iodide | C9H23INO3PS | CID 10547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound iodide. The effect of 0.0625 per cent solution on blood cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of four organophosphorus compounds on human blood acetylcholinesterase: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Echothiophate: A Technical Guide to its Discovery and History as a Research Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echothiophate, an organophosphate cholinesterase inhibitor, has a significant history as a research compound and therapeutic agent. This technical guide provides an in-depth overview of its discovery, synthesis, and the seminal research that established its mechanism of action and clinical utility. Detailed experimental protocols, quantitative data from key studies, and visualizations of relevant pathways are presented to offer a comprehensive resource for professionals in the field.

Discovery and Historical Context

The development of this compound is rooted in the broader history of organophosphate chemistry. The first organophosphate cholinesterase inhibitor, tetraethyl pyrophosphate (TEPP), was synthesized in 1854. However, the therapeutic potential of this class of compounds was not realized until much later.

This compound iodide, chemically known as (2-diethoxyphosphorylsulfanylethyl)trimethylazanium iodide, was first synthesized by H.M. Fitch. The invention was detailed in a U.S. patent filed on January 15, 1958, and subsequently granted on November 3, 1959, assigned to Campbell Pharmaceuticals, Inc.[1][2][3] This marked the formal discovery of the compound that would become a valuable tool in both research and clinical practice.

Early research on this compound focused on its potent and long-acting irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] This property positioned it as a powerful parasympathomimetic agent. Its primary clinical application, first explored in the early 1960s, was in the treatment of glaucoma, where its ability to reduce intraocular pressure proved highly effective.[4][5] It was also investigated for its use in accommodative esotropia.[5]

Chemical Synthesis

The original synthesis of this compound iodide, as described by H.M. Fitch, involves a two-step process.[2] A more detailed and scalable, eco-friendly process has since been developed.

Synthesis of this compound Iodide (Adapted from Patent WO2015114470A1)

Step 1: Synthesis of S-2-(dimethylamino)ethyl O,O-diethyl phosphorothioate

-

A solution of 2-(dimethylamino)ethanethiol or its salt and a base is prepared in an organic solvent.

-

This mixture is optionally heated to 50-70 °C, and the solvent is removed to obtain a residual mass.

-

The resulting material is treated with diethyl chlorophosphate in an organic solvent with a boiling point greater than 100°C.

Step 2: Quaternization to form this compound Iodide

-

The S-2-(dimethylamino)ethyl O,O-diethyl phosphorothioate from Step 1 is reacted with methyl iodide in an organic solvent.

-

The reaction mixture is cooled to 0-10 °C, and methyl iodide is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for approximately 14 hours.

-

The precipitated this compound iodide is then isolated by filtration.[6]

The following diagram illustrates the general synthetic workflow:

Caption: Synthetic workflow for this compound Iodide production.

Mechanism of Action: Irreversible Acetylcholinesterase Inhibition

This compound is an irreversible inhibitor of acetylcholinesterase (AChE).[2] Its mechanism of action involves the covalent modification of the enzyme's active site. The phosphate group of this compound forms a stable covalent bond with the serine hydroxyl group within the active site of AChE.[2] This phosphorylation renders the enzyme inactive. The restoration of acetylcholinesterase activity requires the synthesis of new enzyme molecules, leading to the long-lasting effects of the drug.[2]

The accumulation of acetylcholine at neuromuscular junctions and other cholinergic synapses potentiates the effects of the parasympathetic nervous system.[7] In the eye, this leads to miosis (pupil constriction), contraction of the ciliary muscle, and increased outflow of aqueous humor, which collectively contribute to a reduction in intraocular pressure.[7][8]

The following diagram depicts the signaling pathway of acetylcholine and the inhibitory action of this compound:

Caption: Acetylcholine signaling and this compound's inhibitory effect.

Quantitative Data

Preclinical Data

Quantitative data from early preclinical studies on this compound is limited in publicly available literature. However, its high potency as a cholinesterase inhibitor is well-established. For context, the inhibitory potential of organophosphates is often expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. While specific early IC50 values for this compound are not readily found in the searched literature, it is understood to be a highly potent inhibitor.

Acute toxicity is typically measured by the LD50, the dose that is lethal to 50% of a test population. Specific LD50 values for this compound from early toxicological studies were not found in the available search results.

Clinical Data from Early Glaucoma Trials

Early clinical trials in the 1960s demonstrated the efficacy of this compound in reducing intraocular pressure (IOP) in patients with glaucoma. The following table summarizes representative findings from these studies.

| Study (Year) | This compound Concentration | Dosage Regimen | Outcome | Reference |

| Wahl & Tyner (1965) | 0.0625% | Not specified in abstract | Investigated the effect on blood cholinesterase levels. | [9] |

| Humphreys & Holmes (1963) | Not specified in abstract | Not specified in abstract | Studied the systemic effects in the treatment of glaucoma. | [10] |

| Wilson et al. (2015) - Retrospective Study | Varied | Varied | In 32 eyes of 21 children with glaucoma after cataract extraction, mean baseline IOP of 29.1 ± 5.3 mm Hg dropped to 19.6 ± 6.7 mm Hg with this compound treatment.[11] | [11] |

Key Experimental Protocols

Synthesis of this compound Iodide

Materials:

-

2-(dimethylamino)ethanethiol or its hydrochloride salt

-

A suitable base (e.g., sodium hydroxide)

-

An organic solvent with a boiling point > 100°C (e.g., toluene)

-

Diethyl chlorophosphate

-

Methyl iodide

-

An organic solvent for the second step (e.g., acetonitrile)

-

Reaction vessel, cooling apparatus, filtration equipment

Procedure:

-

Prepare a solution of 2-(dimethylamino)ethanethiol and a base in the high-boiling point organic solvent.

-

Optionally, heat the mixture to 50-70°C and then remove the solvent to yield a residual mass.

-

Add diethyl chlorophosphate to the reaction mixture and stir, allowing the reaction to proceed to form S-2-(dimethylamino)ethyl O,O-diethyl phosphorothioate.

-

Isolate the intermediate product.

-

Dissolve the intermediate in a suitable organic solvent (e.g., acetonitrile) in a reaction vessel equipped with a cooling system.

-

Cool the solution to 0-10°C.

-

Add methyl iodide dropwise to the cooled solution, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for approximately 14 hours.

-

The precipitated crude this compound iodide is collected by filtration.

-

The crude product can be further purified by recrystallization.

Acetylcholinesterase Activity Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring cholinesterase activity and the effect of inhibitors.

Materials:

-

Acetylthiocholine iodide (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., pH 7.4)

-

Source of acetylcholinesterase (e.g., purified enzyme, tissue homogenate)

-

This compound iodide solution of known concentrations

-

Spectrophotometer capable of measuring absorbance at 412 nm

-

96-well microplate (optional, for high-throughput screening)

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer, DTNB, and the acetylcholinesterase enzyme source.

-

To test the inhibitory effect of this compound, pre-incubate the enzyme with various concentrations of the this compound solution for a defined period.

-

Initiate the enzymatic reaction by adding the acetylthiocholine iodide substrate.

-

The acetylcholinesterase will hydrolyze acetylthiocholine to thiocholine.

-

The thiocholine then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).

-

Monitor the increase in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the enzyme activity.

-

By comparing the reaction rates in the presence and absence of this compound, the percentage of inhibition can be calculated.

-

To determine the IC50 value, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.

The following diagram outlines the workflow for the Ellman's assay:

Caption: Workflow for the Ellman's acetylcholinesterase assay.

Conclusion

This compound's journey from its synthesis in the late 1950s to its establishment as a potent research tool and therapeutic agent exemplifies the progression of organophosphate chemistry in medicine. Its well-defined mechanism of irreversible acetylcholinesterase inhibition has made it an invaluable compound for studying the cholinergic nervous system and for the clinical management of glaucoma. This technical guide provides a foundational understanding of its discovery, synthesis, and the experimental basis of its characterization, serving as a valuable resource for researchers and professionals in the pharmaceutical sciences.

References

- 1. This compound | C9H23NO3PS+ | CID 10548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. The clinical evaluation of this compound (phospholine iodide) in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is this compound Iodide used for? [synapse.patsnap.com]

- 6. WO2015114470A1 - this compound iodide process - Google Patents [patents.google.com]

- 7. This compound Iodide | C9H23INO3PS | CID 10547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. This compound iodide. The effect of 0.0625 per cent solution on blood cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Systemic effects produced by this compound iodide in treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intraocular pressure control with this compound iodide in children's eyes with glaucoma after cataract extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Effects of Echothiophate on Muscarinic and Nicotinic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echothiophate, an irreversible organophosphate acetylcholinesterase (AChE) inhibitor, exerts profound effects on the cholinergic system by increasing the synaptic concentration of acetylcholine (ACh). This guide provides a comprehensive technical overview of the molecular mechanisms through which this compound impacts both muscarinic and nicotinic cholinergic pathways. It synthesizes quantitative data on enzyme inhibition and receptor binding, details experimental protocols for assessing these effects, and presents visual representations of the involved signaling cascades. This document is intended to serve as a core resource for researchers and professionals engaged in pharmacology, toxicology, and drug development involving cholinergic signaling.

Mechanism of Action: Irreversible Acetylcholinesterase Inhibition

This compound's primary mechanism of action is the irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft.[1][2][3] By forming a stable covalent bond with the serine residue at the active site of AChE, this compound renders the enzyme non-functional. This leads to an accumulation of acetylcholine at cholinergic synapses, resulting in hyperstimulation of both muscarinic and nicotinic receptors.[2][4]

Quantitative Analysis of Acetylcholinesterase Inhibition

The inhibitory potency of this compound against AChE can be quantified through various kinetic parameters. While specific IC50 and Ki values for this compound are not abundantly available in recent literature, organophosphate inhibitors are known to have potent inhibitory effects. For context, other organophosphates have demonstrated bimolecular rate constants (Ki) in the range of 0.06 to 6.3 µM⁻¹·min⁻¹ for brain AChE, indicating rapid inhibition.[2]

Table 1: Quantitative Data on this compound's Interaction with Cholinergic Targets

| Parameter | Value | Species/Tissue | Experimental Condition | Reference |

| Ki (Muscarinic Receptor Binding) | µM range | Rat cortical mAChR | Competition binding assay with [3H]N-methyl scopolamine | [5] |

| Muscarinic Receptor Density | ~50% decrease | Cynomolgus monkey ciliary muscle | Twice daily topical administration for 2 weeks | [6] |

| Muscarinic Receptor Density | 65% decrease | Cynomolgus monkey ciliary muscle | Topical administration for 5-6.5 months | [7] |

Effects on Muscarinic Pathways

The increased availability of acetylcholine due to AChE inhibition by this compound leads to a pronounced and sustained activation of muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are integral to parasympathetic functions.

Muscarinic Receptor Subtypes and Signaling Cascades

There are five subtypes of muscarinic receptors (M1-M5), each coupled to distinct G-protein signaling pathways:

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

This compound, by elevating ACh levels, non-selectively activates all muscarinic receptor subtypes, leading to a broad range of physiological effects. Notably, studies have shown that this compound can directly interact with M1 and M3 muscarinic receptors, blocking carbachol-induced cAMP synthesis.[5]

Downregulation of Muscarinic Receptors

Chronic stimulation of muscarinic receptors by the elevated acetylcholine levels resulting from this compound administration can lead to receptor desensitization and downregulation. Studies in cynomolgus monkeys have demonstrated that long-term topical application of this compound results in a significant reduction in the density of muscarinic receptor binding sites in the ciliary muscle.[6][7] This adaptive response can contribute to the development of tolerance to the effects of the drug over time.

Effects on Nicotinic Pathways

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems, including at the neuromuscular junction.

Nicotinic Receptor Subtypes and Ion Channel Function

Nicotinic receptors are pentameric structures composed of various subunits (α, β, γ, δ, ε). The subunit composition determines the pharmacological and physiological properties of the receptor. Upon binding of acetylcholine, the nAChR undergoes a conformational change, opening a central pore that is permeable to cations, primarily sodium (Na⁺) and potassium (K⁺), and to a lesser extent, calcium (Ca²⁺). The influx of Na⁺ and Ca²⁺ leads to depolarization of the postsynaptic membrane.

The sustained high concentrations of acetylcholine resulting from this compound treatment lead to prolonged activation and subsequent desensitization of nicotinic receptors. This can initially cause muscle fasciculations and spasms, followed by weakness and paralysis due to depolarization block at the neuromuscular junction.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to measure AChE activity and its inhibition.[4][8][9][10]

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm. The rate of color formation is proportional to AChE activity.

Materials:

-

Acetylcholinesterase (from electric eel or other sources)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound iodide

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Prepare serial dilutions of this compound iodide.

-

-

Assay Setup (in a 96-well plate):

-

Blank: Buffer only.

-

Control (100% activity): Buffer, AChE, and DTNB.

-

Test: Buffer, AChE, DTNB, and varying concentrations of this compound.

-

-

Pre-incubation: Incubate the plate for a set time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add ATCI to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for a defined period (e.g., 5-10 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Muscarinic Receptor Binding Assay

Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific receptor.

Principle: A radiolabeled ligand (e.g., [³H]N-methyl scopolamine, a non-selective muscarinic antagonist) is incubated with a tissue preparation containing muscarinic receptors. The binding of the radioligand is then competed with by unlabeled this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is used to calculate the Ki.

Materials:

-

Tissue homogenate (e.g., rat brain cortex)

-

Radiolabeled ligand (e.g., [³H]N-methyl scopolamine)

-

This compound iodide

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: Incubate the tissue homogenate with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the specific binding at each this compound concentration.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiological Recording of Nicotinic Receptor Currents

Patch-clamp electrophysiology allows for the direct measurement of ion currents through nicotinic acetylcholine receptors.

Principle: A glass micropipette filled with an electrolyte solution is sealed onto the membrane of a cell expressing nAChRs. This allows for the control of the membrane potential (voltage-clamp) and the recording of the ionic currents that flow through the channels upon activation by an agonist.

Materials:

-

Cells expressing nAChRs (e.g., cultured neurons or oocytes injected with nAChR subunit cRNA)

-

Patch-clamp amplifier and data acquisition system

-

Micropipettes

-

Extracellular and intracellular recording solutions

-

Acetylcholine or a nicotinic agonist

-

This compound iodide

Procedure:

-

Cell Preparation: Prepare cells for recording.

-

Patch Formation: Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.

-

Whole-Cell Configuration: Rupture the patch of membrane under the pipette to gain electrical access to the inside of the cell.

-

Recording:

-

Hold the cell at a negative membrane potential (e.g., -60 mV).

-

Apply acetylcholine or a nicotinic agonist to elicit an inward current.

-

After establishing a stable baseline response, co-apply or pre-apply this compound to observe its effect on the agonist-induced current. Due to this compound's mechanism of increasing endogenous ACh, a more relevant experiment would be to stimulate presynaptic terminals and measure the postsynaptic current in the presence and absence of this compound.

-

-

Data Analysis: Analyze the amplitude, kinetics, and desensitization of the recorded currents.

Conclusion

This compound's irreversible inhibition of acetylcholinesterase leads to a profound and sustained potentiation of cholinergic signaling at both muscarinic and nicotinic receptors. While the primary effect is an indirect agonism due to increased acetylcholine levels, evidence also suggests direct interactions with muscarinic receptors. The resulting hyperstimulation of these pathways underlies both the therapeutic applications of this compound in conditions like glaucoma and the potential for significant adverse effects. A thorough understanding of its complex interactions with the cholinergic system, supported by quantitative data and detailed experimental methodologies as outlined in this guide, is crucial for continued research and development in this field.

References

- 1. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. experts.umn.edu [experts.umn.edu]

- 3. What is the mechanism of this compound Iodide? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Function-specific blockage of M(1) and M(3) muscarinic acetylcholine receptors by VX and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Patch clamp experiments on nicotinic acetylcholine receptor-ion channels in bullfrog sympathetic ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. docs.axolbio.com [docs.axolbio.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Preclinical Pharmacological Profile of Echothiophate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction